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Set A
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Get Quote

Welcome to our technical support center. This resource is designed for researchers, scientists,

and drug development professionals to provide guidance on preventing, detecting, and

eliminating RNase contamination in siRNA experiments. RNase contamination is a critical

factor that can lead to the degradation of siRNA and target mRNA, resulting in inconsistent or

failed experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a laboratory setting?

A1: RNases are ubiquitous and highly stable enzymes, making contamination a common

challenge. The major sources include:

Human contact: Skin, hair, and perspiration are rich in RNases. Always wear gloves and

change them frequently, especially after touching common surfaces.[1][2]

Laboratory surfaces: Benchtops, equipment (pipettors, centrifuges), and other surfaces can

harbor RNases from dust, bacteria, and fungi.[1][3]
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Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can be

sources of contamination. Autoclaving alone may not be sufficient to inactivate all RNases.[1]

Aqueous solutions: Water and buffers can be contaminated with RNases. It is crucial to use

certified RNase-free water or treat solutions to inactivate RNases.[1][3]

Reagents: Enzymes and other reagents, if not certified as RNase-free, can introduce

contamination into your experiments.[1]

Q2: How can I detect RNase contamination in my solutions or on my lab equipment?

A2: Several methods are available for detecting RNase activity. The most common and

sensitive methods utilize fluorescence-based assays.[4][5] These kits, such as RNaseAlert™ or

RNaseReveal™, contain an RNA substrate with a fluorescent reporter and a quencher

molecule attached. In the presence of RNases, the RNA substrate is cleaved, separating the

reporter from the quencher and generating a fluorescent signal that is proportional to the

amount of RNase activity.[4][6][7]

Q3: What is the proper way to store and handle my siRNA to prevent degradation?

A3: Proper storage and handling are critical for maintaining the integrity of your siRNA.

Storage: Lyophilized siRNA is stable at -20°C or -80°C for at least one year.[8] Once

resuspended, store siRNA in an RNase-free buffer (e.g., 1x TE buffer) in small aliquots at

-20°C or -80°C to avoid multiple freeze-thaw cycles (no more than 5 cycles are

recommended).[8][9]

Handling: Always use certified RNase-free tips, tubes, and solutions when working with

siRNA.[2][10] Wear gloves at all times and work in a clean, dedicated area for RNA work.[2]

[11]

Q4: Can I use DEPC to treat all my solutions?

A4: Diethyl pyrocarbonate (DEPC) is a chemical that inactivates RNases by modifying histidine

residues.[12] It is commonly used to treat water and some buffers. However, DEPC can react

with primary amines and therefore cannot be used with buffers like Tris or HEPES.[2][13] After
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treatment, DEPC must be removed by autoclaving, as residual DEPC can inhibit downstream

enzymatic reactions.[2]

Troubleshooting Guides
Issue 1: Inconsistent or no gene knockdown in my
siRNA experiment.
This is a common problem that can often be attributed to siRNA degradation by RNase

contamination.

Possible Cause Troubleshooting Step

RNase contamination of siRNA stock

1. Check the integrity of your siRNA stock by

running a sample on a denaturing

polyacrylamide gel. A smear instead of a sharp

band indicates degradation. 2. Prepare fresh

dilutions of your siRNA stock using certified

RNase-free water or buffer.

Contamination of transfection reagents

1. Use fresh, certified RNase-free transfection

reagents. 2. Test for RNase activity in your

reagents using a commercial detection kit.

Contamination during cell culture and

transfection

1. Ensure aseptic technique and use a

dedicated cell culture hood for RNAi

experiments. 2. Avoid using antibiotics in the

media during transfection as they can affect cell

permeability and health.[14] 3. Clean the work

area and pipettes with an RNase

decontamination solution before starting your

experiment.

Degradation of target mRNA post-transfection

1. Use an RNase inhibitor in your cell lysis

buffer when harvesting cells for RNA extraction.

2. Process samples quickly and keep them on

ice to minimize RNA degradation.
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Issue 2: RNA degradation observed during RNA
extraction and analysis.
If you observe smeared bands on an agarose gel after RNA isolation, RNase contamination is

a likely culprit.

Possible Cause Troubleshooting Step

Contaminated lab equipment

1. Decontaminate all equipment (pipettes,

centrifuges, electrophoresis tanks) with a

commercial RNase decontamination solution

(e.g., RNaseZap™).[15][16] 2. Bake glassware

at 180°C or higher for several hours.[2][11] 3.

Treat plasticware with 3% hydrogen peroxide for

10 minutes, followed by a thorough rinse with

RNase-free water.[11][13]

Contaminated solutions

1. Prepare fresh buffers with DEPC-treated

water (for compatible buffers) or certified

RNase-free water.[1][2] 2. Filter sterilize

solutions through a 0.22 µm filter.[13]

RNase introduction during the procedure

1. Always wear gloves and change them

frequently.[2][11] 2. Use aerosol-resistant

pipette tips to prevent cross-contamination.[11]

3. Maintain a separate, designated workspace

for RNA experiments.[2][11]

Experimental Protocols
Protocol 1: General RNase Decontamination of
Laboratory Surfaces and Equipment

Preparation: Wear gloves and a lab coat. Work in a well-ventilated area or a fume hood,

especially when using spray bottles of decontamination solutions.[15]

Application:
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Surfaces (Benchtops, etc.): Liberally spray a commercial RNase decontamination solution

(e.g., RNaseZap™) onto the surface. Wipe thoroughly with a clean paper towel. Rinse the

surface with RNase-free water and dry with a new clean paper towel.[15]

Equipment (Pipettors, etc.): Disassemble the pipette shaft according to the manufacturer's

instructions. Wipe all surfaces with a towelette soaked in RNase decontamination solution

or by spraying the solution onto a paper towel and wiping. For smaller parts, you can soak

them briefly (1-2 minutes). Rinse all parts thoroughly with RNase-free water and allow

them to dry completely before reassembly.[15]

Glassware: Bake at 200-250°C for at least 2 hours.[17] Alternatively, soak in 0.1% DEPC-

treated water for 1 hour, then rinse with RNase-free water and autoclave.[2][11]

Plasticware (non-autoclavable): Soak in 3% hydrogen peroxide for 10 minutes, then rinse

thoroughly with RNase-free water.[11][13]

Protocol 2: Detection of RNase Activity using a
Fluorescence-Based Assay
This protocol is a general guideline for using a commercial RNase detection kit. Always refer to

the manufacturer's specific instructions.

Reagent Preparation: Reconstitute the lyophilized RNA substrate and prepare the reaction

buffer as per the kit's instructions.

Sample Preparation: Collect a small aliquot of the solution to be tested (e.g., water, buffer, or

a solution in which a piece of equipment has been rinsed).

Assay Setup:

In a microcentrifuge tube or a well of a microplate, add the reaction buffer.

Add the RNA substrate.

Add your sample to be tested.
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Include a positive control (a known RNase solution provided with the kit) and a negative

control (RNase-free water).

Incubation: Incubate the reactions at 37°C for the time specified in the kit's protocol (typically

30-60 minutes).[4]

Detection:

Qualitative: Visualize the fluorescence under a UV transilluminator. An increase in

fluorescence compared to the negative control indicates the presence of RNases.[4]

Quantitative: Measure the fluorescence intensity using a fluorometer. The signal intensity

is directly proportional to the amount of RNase activity.[4][7]

Visual Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15567197/docs#technical-support-center-
troubleshooting-rnase-contamination-in-sirna-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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